inhibitor CB3

Description

Significance of Inhibitor Development in Chemical Biology

The development of inhibitors represents a cornerstone of chemical biology, providing powerful tools to dissect complex biological systems and establish foundations for new therapeutic agents. Inhibitors are molecules that bind to enzymes or other proteins and reduce their activity, allowing researchers to probe the function of these proteins within cellular pathways. mdpi.comascopubs.org By selectively blocking a specific protein's action, scientists can observe the resulting phenotypic changes, thereby elucidating the protein's role in both normal physiological processes and disease states. nih.gov This approach, often termed chemical genetics, offers a dynamic and often reversible alternative to traditional genetic knockout studies. nih.gov

Small molecule inhibitors are particularly valuable in this regard due to their ability to provide temporal and spatial control over protein function. nih.gov The integration of diverse chemical tools, including small-molecule inhibitors, has advanced drug discovery by facilitating the exploration of various biological facets of targeted proteins. nih.gov The discovery and refinement of enzyme inhibitors is an active and critical area of research in biochemistry and pharmacology, aiming to develop highly potent and selective molecules. mdpi.comresearchgate.net These efforts are crucial for validating new drug targets, understanding mechanisms of disease, and creating novel therapeutics to address a wide range of human illnesses, from cancer to inflammatory diseases. oup.comdrugbank.com

Overview of Compounds Designated "Inhibitor CB3" in Contemporary Research

The designation "this compound" does not refer to a single, universally recognized compound. Instead, scientific literature reveals at least two distinct molecules that have been assigned this identifier, each with unique structures, targets, and research contexts.

The first is a thioredoxin-mimetic peptide with the chemical structure Ac-Cys-Pro-Cys-amide . nih.gov This peptide is designed to mimic the active site of thioredoxin (Trx), a key protein in maintaining the cell's redox balance. mdpi.comnih.gov Research on this "CB3" focuses on its antioxidant, anti-inflammatory, and cytoprotective properties. nih.govnih.gov

The second compound is 10-propargyl-5,8-dideazafolic acid , a quinazoline (B50416) antifolate also known by the code CB3717 . nih.govnih.gov This molecule is a potent inhibitor of the enzyme thymidylate synthase (TS), which is crucial for DNA synthesis. nih.govnih.gov Investigations involving this "CB3" are primarily in the field of oncology, exploring its potential as an anticancer agent. nih.govnih.gov The distinct nature of these two compounds means that the research objectives and findings associated with "this compound" are entirely dependent on which molecule is being studied.

Scope and Research Objectives for "this compound" Investigations

The research objectives for compounds designated "this compound" are as divergent as their chemical identities.

For the thioredoxin-mimetic peptide Ac-Cys-Pro-Cys-amide , the primary research goals are centered on leveraging its antioxidant and anti-inflammatory capabilities. Key objectives include:

Investigating its potential to mitigate cellular damage caused by oxidative and nitrosative stress. nih.govresearchgate.net

Elucidating its mechanism of action, particularly its influence on inflammatory signaling pathways such as the MAPK and NF-κB pathways. nih.govnih.gov

Evaluating its therapeutic potential in disease models associated with inflammation and oxidative stress, such as atherosclerosis and diabetes-related neurological complications. nih.govnih.gov

Characterizing its ability to act as a catalyst for S-denitrosylation, protecting cellular proteins from nitrosative stress. researchgate.net

For the antifolate 10-propargyl-5,8-dideazafolic acid (CB3717) , the research is focused on its application as a cytotoxic agent for cancer therapy. The main objectives are:

To characterize its potency and mechanism as an inhibitor of thymidylate synthase, a critical enzyme for cancer cell proliferation. nih.govmdpi.com

To evaluate its efficacy in various cancer cell lines, including those that have developed resistance to other antifolate drugs like methotrexate (B535133). nih.gov

To understand its pharmacokinetic properties and cellular transport mechanisms. nih.govnih.gov

To assess its potential in clinical settings as a chemotherapeutic agent. ascopubs.orgnih.gov

Detailed Research Findings

This compound as a Thioredoxin-Mimetic Peptide (Ac-Cys-Pro-Cys-amide)

Research has demonstrated that the thioredoxin-mimetic peptide CB3 (Ac-Cys-Pro-Cys-amide) exhibits significant antioxidant and anti-inflammatory effects. It functions as a free radical scavenger and a reducing agent. nih.gov Studies on murine macrophages showed that CB3 significantly and in a dose-dependent manner reduced the levels of reactive oxygen species (ROS) in cells activated by lipopolysaccharides (LPS). nih.gov

The anti-inflammatory mechanism of this peptide involves the inhibition of major inflammatory pathways. It has been shown to suppress the NF-κB pathway, leading to a reduced secretion of pro-inflammatory cytokines such as MCP-1, IL-1β, IL-6, and TNF-α by macrophages. nih.gov Furthermore, in the brains of diabetic Zucker rats, CB3 inhibited the phosphorylation of JNK and p38 MAPK, key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is linked to inflammatory stress. nih.gov

CB3 has also been identified as a potent agent for S-denitrosylation, mimicking the activity of the thioredoxin system to remove nitric oxide moieties from cysteine residues on proteins. researchgate.net This action protects vital enzyme systems, such as peroxiredoxin-thioredoxin, from inactivation by nitrosative stress. researchgate.net

| Cellular Process | Observed Effect | Mechanism/Pathway | Model System |

|---|---|---|---|

| Oxidative Stress | Reduction of Reactive Oxygen Species (ROS) | Direct scavenging and mimicking Thioredoxin activity | Murine Macrophages |

| Inflammation | Reduced secretion of pro-inflammatory cytokines (MCP-1, IL-6, TNF-α) | Inhibition of NF-κB pathway | Murine Macrophages |

| Neuroinflammation | Inhibited phosphorylation of JNK and p38 MAPK | MAPK pathway inhibition | Zucker Diabetic Fatty (ZDF) Rat Brain |

| Nitrosative Stress | Catalyzed S-denitrosylation of proteins | Coupling with thioredoxin reductase | Cell-free and cultured cell systems |

| Atherosclerosis | Reduced aortic lesion surface area | Reduced inflammation and oxidative stress | ApoE2.Ki Mice |

This compound as an Antifolate (10-propargyl-5,8-dideazafolic acid / CB3717)

10-propargyl-5,8-dideazafolic acid, also known as CB3717, is a quinazoline antifolate that acts as a powerful and specific inhibitor of thymidylate synthase (TS). nih.govnih.gov The inhibition mechanism is complex; in the presence of the enzyme's substrate, 2'-deoxyuridylate (dUMP), CB3717 forms a stable ternary complex with the enzyme. nih.gov Kinetic studies with Lactobacillus casei TS revealed that after an initial reversible binding, a slow isomerization occurs, leading to a tightly bound complex with a very slow dissociation rate (half-life of 26.5 hours). nih.gov This effectively sequesters the enzyme, halting the synthesis of thymidylate, a necessary precursor for DNA replication.

The potent inhibitory activity of CB3717 has been demonstrated in various cancer cell lines. Research on human leukemia cell lines showed its effectiveness even against cells that had developed resistance to other antifolate drugs such as methotrexate (MTX). nih.gov For instance, an MTX-resistant cell line with increased dihydrofolate reductase activity (MOLT-3/MTX10,000) showed only a tenfold cross-resistance to CB3717, indicating that the primary mechanism of resistance to MTX did not confer high-level resistance to CB3717. nih.gov Furthermore, a cell line resistant to trimetrexate (B1681579) (TMQ) remained as sensitive to CB3717 as the parent cell line, suggesting it does not share the same transport or resistance mechanisms. nih.gov The cytotoxic effect of CB3717 can be reversed by the addition of thymidine, confirming its specific action on the thymidylate synthesis pathway. nih.gov

| Parameter | Value | Enzyme/Cell Line | Condition |

|---|---|---|---|

| Ternary Complex Formation Half-life (t1/2) | 0.88 hours | Lactobacillus casei Thymidylate Synthase | In the presence of dUMP |

| Ternary Complex Dissociation Half-life (t1/2) | 26.5 hours | Lactobacillus casei Thymidylate Synthase | Dissociation from the enzyme-dUMP complex |

| Cross-Resistance Factor | ~10-fold | MOLT-3/MTX200 & MOLT-3/MTX10,000 | Compared to parent MOLT-3 cell line |

| Cross-Resistance Factor | No cross-resistance | MOLT-3/TMQ200 | Compared to parent MOLT-3 cell line |

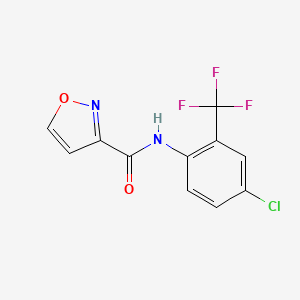

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6ClF3N2O2 |

|---|---|

Molecular Weight |

290.62 g/mol |

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C11H6ClF3N2O2/c12-6-1-2-8(7(5-6)11(13,14)15)16-10(18)9-3-4-19-17-9/h1-5H,(H,16,18) |

InChI Key |

COZVUVXNGYGPKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)C2=NOC=C2 |

Origin of Product |

United States |

Structural and Chemical Classification of Compounds Designated Cb3

Bicyclic Boronate Class of "Inhibitor CB3"

One of the compounds referred to as "this compound" belongs to the bicyclic boronate class of molecules. These compounds are of significant interest as inhibitors of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics. wikipedia.orgnih.gov Bicyclic boronates are designed to mimic the tetrahedral transition state that forms during the hydrolysis of β-lactam antibiotics by these enzymes. wikipedia.orgresearchgate.net

The core structure of this class of inhibitors is a bicyclic ring system containing a boron atom. This scaffolding allows the boron atom to exist in equilibrium between a trigonal planar (sp²) and a tetrahedral (sp³) hybridized state. wikipedia.orgrndsystems.com When interacting with a serine-β-lactamase (SBL), the inhibitor forms a covalent bond with the active site serine residue, resulting in a stable, anionic tetrahedral species that effectively inactivates the enzyme. wikipedia.orgresearchgate.net

The bicyclic boronate CB3 is structurally related to other potent β-lactamase inhibitors, such as Taniborbactam (formerly VNRX-5133) and another bicyclic boronate designated CB2. wikipedia.orgmedchemexpress.com While sharing the bicyclic boronate core, these compounds differ in the side chains attached to the scaffold. For instance, CB3 is characterized by a benzyl-thioether side chain, distinguishing it from CB2 and Taniborbactam, which feature an amido side chain. wikipedia.org This structural variation influences the inhibitory potency and binding kinetics. Studies have shown that the thioether CB3 was slightly more potent against isolated AmpC β-lactamase from Escherichia coli than Taniborbactam and CB2, which may be due to accelerated binding. wikipedia.org

| Compound | Key Structural Feature | Class |

|---|---|---|

| This compound | Bicyclic boronate core with a benzyl-thioether side chain | Bicyclic Boronate |

| Taniborbactam (VNRX-5133) | Bicyclic boronate core with an amido side chain | Bicyclic Boronate |

| CB2 | Bicyclic boronate core with an amido side chain | Bicyclic Boronate |

The synthesis of the bicyclic boronate CB3 results in a mixture of stereoisomers. Specifically, it has been produced as a mixture of the (3S)- and (3R)-enantiomers. wikipedia.org The ratio of these enantiomers can vary, with studies reporting an approximate 1:3 ratio of the (3S)- to (3R)-isomer. wikipedia.orgnih.gov The stereochemistry at the C-3 position is a critical determinant of the inhibitor's interaction with the target enzyme and, consequently, its inhibitory activity. While the specific activities of the isolated enantiomers of CB3 are not detailed in the provided search results, the use of the mixture in studies indicates that this combination is effective in inhibiting β-lactamases. wikipedia.org

Thioredoxin-Mimetic Peptide Class of "this compound"

A second, distinct molecule also designated "this compound" is a small, synthetic peptide that mimics the activity of the endogenous antioxidant protein, Thioredoxin-1 (Trx-1). nih.govnih.gov This peptide has demonstrated potent antioxidant, anti-inflammatory, and atheroprotective effects in various studies. nih.govnih.gov

The thioredoxin-mimetic peptide CB3 has the chemical sequence Ac-Cys-Pro-Cys-amide. nih.govnih.govscbt.com A key feature of this peptide is the Cys-X-Cys (CxC) motif, where two cysteine residues are separated by a proline residue. nih.gov This motif is derived from the active site of human thioredoxin and is responsible for its redox activity. nih.gov The cysteine residues can undergo reversible oxidation to form a disulfide bond, allowing the peptide to participate in redox reactions, similar to the full-length Trx-1 protein. nih.gov

The thioredoxin system, which includes thioredoxin, thioredoxin reductase, and NADPH, is a crucial cellular antioxidant system. scbt.com The peptide CB3 mimics the function of thioredoxin within this system. scbt.com It has been shown to couple with thioredoxin reductase to enhance the reduction of S-nitrosoglutathione (GSNO), a small-molecule S-nitrosothiol (SNO). scbt.com Furthermore, CB3 can act as an efficient protein-denitrosylating agent, protecting the peroxiredoxin-thioredoxin system from inhibition by SNOs. scbt.com By mimicking the activity of endogenous thioredoxin, CB3 can help maintain cellular redox homeostasis and protect against oxidative and nitrosative stress. nih.govscbt.com

| Compound | Sequence | Key Motif | Function |

|---|---|---|---|

| This compound | Ac-Cys-Pro-Cys-amide | CxC | Thioredoxin-mimetic |

Ubiquitin-Proteasome System Inhibitor Class of "this compound"

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells and is a validated target for cancer therapy. While the outline specifies a class of "this compound" that acts on the ubiquitin-proteasome system, a specific compound with this designation is not prominently identified in the reviewed scientific literature. Inhibitors of the UPS are generally classified based on their target within the pathway, such as the proteasome itself or E3 ubiquitin ligases. For example, bortezomib (B1684674) is a well-known proteasome inhibitor that is a boronic acid derivative, but it is not referred to as CB3. wikipedia.org Given the lack of specific information for a "CB3" in this class, a general overview is provided.

Inhibitors of the ubiquitin-proteasome system can be broadly categorized. Some, like bortezomib, carfilzomib, and ixazomib, directly target the catalytic sites of the proteasome. wikipedia.org Others may target earlier steps in the ubiquitination cascade, such as the E1 activating enzymes, E2 conjugating enzymes, or the highly specific E3 ubiquitin ligases. The therapeutic strategy behind these inhibitors is that cancer cells, with their high rates of protein synthesis and accumulation of misfolded proteins, are more sensitive to the disruption of protein degradation pathways than normal cells.

Unique Chemical Structure Identification (e.g., Phosphoric acid, 2,3-dihydro-1,1-dioxido-3-thienyl diphenyl ester)

There is no scientific literature available that identifies a compound designated "this compound" as Phosphoric acid, 2,3-dihydro-1,1-dioxido-3-thienyl diphenyl ester. Research into compounds labeled "CB3" points toward other distinct chemical structures, as detailed in the subsequent sections.

Differentiation from Direct Proteasome 20S Core Inhibitors

The known mechanisms of action for compounds designated "this compound" are distinct from those of direct inhibitors of the proteasome 20S core particle. The proteasome is a complex responsible for degrading unneeded or damaged proteins. While inhibitors of this system are a key area of research, the compounds identified as "CB3" target other cellular processes. One "this compound" functions by inhibiting a neutral amino acid transporter, while another acts as a derivative of cytochalasin B, affecting actin polymerization. nih.govchemrxiv.org Neither of these mechanisms involves the direct inhibition of the proteolytic activity of the 20S proteasome core.

Neutral Amino Acid Transporter Inhibitor Class of "this compound"

One of the compounds designated "this compound" is scientifically identified as N-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide . This molecule is classified as an inhibitor of the neutral amino acid transporter B⁰AT1, also known as SLC6A19. nih.govguidetopharmacology.org

Scaffold Identification from High-Throughput Screening

This compound was identified through a high-throughput screening (HTS) of a 20,000-compound diversity library to find novel inhibitors of the B⁰AT1 transporter. nih.gov This screening utilized a cell line overexpressing B⁰AT1 and a fluorescent plate reader-based assay (FLIPR) to measure the transporter's activity. nih.govbiorxiv.org From this large-scale screen, 50 compounds initially showed inhibitory activity, and further investigation focused on three promising compounds, one of which was designated CB3. nih.gov This compound demonstrated an IC₅₀ value of 5.3 µM for the inhibition of B⁰AT1. guidetopharmacology.org

Structural Similarities to Established Transporter Inhibitors

The HTS-derived this compound, along with other identified compounds like E4 and E18, represents a second generation of B⁰AT1 inhibitors. nih.gov When compared to previously established inhibitors, some structural similarities and differences are noted. For instance, another compound from the same screen, E4, was found to be structurally similar to cinromide, a known B⁰AT1 inhibitor. nih.gov Other established inhibitors of B⁰AT1, such as benztropine (B127874) and nimesulide, were initially developed for other targets, highlighting the diverse chemical scaffolds that can interact with this transporter. nih.govfrontiersin.org The development of these novel inhibitors, including CB3, aims to improve upon the affinity and selectivity of earlier compounds. nih.gov

| Compound | IC₅₀ (µM) | Identification Method |

|---|---|---|

| This compound | 5.3 (pIC₅₀) | High-Throughput Screening |

| Cinromide | 0.5 | Established Inhibitor |

| Benztropine | 44 | Established Inhibitor |

Cytochalasin B Derivative Class of "this compound"

A second, distinct molecule also referred to as "CB3" is N-acetyl cytochalasin B . This compound is a semi-synthetic derivative of cytochalasin B, a well-known fungal metabolite that inhibits actin polymerization. chemrxiv.orgresearchgate.net

Modification Sites on Cytochalasin B Core (e.g., C-7, N-2, C-20)

Research into the structure-activity relationship of cytochalasin B identified several key functional groups on its core structure that are important for its biological activity. These include the hydroxyl (OH) groups at positions C-7 and C-20, and the amine (NH) group of the isoindolone core at position N-2. chemrxiv.orgresearchgate.net To investigate the roles of these sites, a series of derivatives were synthesized by modifying these specific positions. researchgate.netacs.org

The compound designated CB3 in this context, N-acetyl cytochalasin B, was created by the acetylation of the N-2 position. chemrxiv.org The synthesis was a multi-step process involving the protection of the hydroxyl groups, followed by N-acetylation, and subsequent deprotection to yield the final product. chemrxiv.org Other derivatives were also created for comparison, such as CB1 (acetylation at C-7), CB2 (methylation at N-2), and CB4 (acetylation at C-20), to better understand how modifications at these sites affect the molecule's activity on the actin network. chemrxiv.orgchemrxiv.org

| Derivative Name | Modification Site | Chemical Modification |

|---|---|---|

| CB1 | C-7 | Acetylation |

| CB2 | N-2 | Methylation |

| CB3 | N-2 | Acetylation |

| CB4 | C-20 | Acetylation |

Mimicking the Thioredoxin Active Site

The thioredoxin system, which includes thioredoxin and thioredoxin reductase, is a major antioxidant system in the body, protecting cells from oxidative stress through thiol-disulfide exchange reactions. mdpi.com The active site of human thioredoxin 1 (Trx1) contains a highly conserved Cys-Gly-Pro-Cys motif, which is responsible for its redox activity. nih.gov

The design of CB3 is directly inspired by this active site. researchgate.net It incorporates the Cys-X-X-Cys motif, specifically a Cys-Pro-Cys sequence, which is a truncated version of the catalytic motif found in Trx1. mdpi.comnih.gov This design is based on the hypothesis that a small, cell-permeable peptide that replicates the essential structural and functional features of the thioredoxin active site could mimic its biological activity. researchgate.net The two redox-active cysteine residues are central to this function, allowing the peptide to participate in dithiol-disulfide exchange reactions, thereby scavenging free radicals and reducing oxidized proteins. mdpi.comnih.gov

The inclusion of the proline residue between the two cysteines is also a deliberate design choice. In the native thioredoxin protein, this residue helps to maintain the correct conformation of the active site loop. google.com In CB3, it likely serves a similar purpose, contributing to the peptide's stability and ensuring the proper orientation of the thiol groups for efficient redox activity.

By mimicking the active site of thioredoxin, CB3 was designed to modulate biological pathways that are regulated by redox signaling. nih.gov Specifically, it was developed to counteract conditions associated with oxidative and nitrosative stress, such as inflammation. researchgate.netoup.com Research has shown that CB3 can inhibit inflammatory pathways by reducing the levels of reactive oxygen species (ROS) and downregulating signaling cascades like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govoup.com

The following table summarizes some of the key research findings that validate the design rationale of CB3:

| Experimental Model | Key Finding | Implication for Modulated Biological Activity | Reference |

| Lipopolysaccharide (LPS)-activated murine macrophages | CB3 significantly and dose-dependently reduced the levels of reactive oxygen species (ROS). | Demonstrates the direct antioxidant capacity of CB3, a core aspect of its design to mimic thioredoxin. | oup.com |

| LPS-activated murine macrophages | CB3 lowered the secretion of pro-inflammatory factors such as MCP-1, IL-1β, IL-6, and TNF-α through NF-κB inhibition. | Confirms the ability of CB3 to modulate inflammatory pathways, a direct consequence of its redox-active design. | researchgate.net |

| Zucker diabetic fatty (ZDF) rat brain | CB3 inhibited the phosphorylation of JNK and p38 MAPK. | Shows that CB3 can interfere with specific stress-activated signaling pathways, supporting its role as a modulator of cellular stress responses. | nih.gov |

| Human neuroblastoma SH-SY5Y cells | CB3 reversed apoptosis induced by inhibiting thioredoxin reductase. | Indicates that CB3 can functionally substitute for a compromised thioredoxin system, validating its mimetic design. | nih.gov |

Molecular Mechanisms of Inhibition and Biological Target Engagement

Enzymatic Inhibition of Beta-Lactamases by Bicyclic Boronate "Inhibitor CB3"

Bicyclic boronates have emerged as a promising class of compounds for combating antibiotic resistance mediated by beta-lactamases. This compound, specifically identified as a thioether bicyclic boronate derivative, exhibits enhanced potency against certain serine beta-lactamases (SBLs) and metallo-beta-lactamases (MBLs) plos.org. These compounds function by mimicking the high-energy tetrahedral intermediate formed during the catalytic hydrolysis of beta-lactam antibiotics by these enzymes plos.orgnih.govresearchgate.netresearchgate.netmdpi.com.

Studies involving bicyclic boronates, including derivatives like CB3, have demonstrated their efficacy across various beta-lactamase classes. Kinetic analyses reveal that these compounds can inhibit enzymes such as AmpC from Escherichia coli (a Class C SBL), as well as representatives from Class A (e.g., CTX-M-15) and Class D (e.g., OXA-23, OXA-48) SBLs, and certain MBLs plos.orgresearchgate.net. While specific kinetic parameters (like Ki values) for CB3 against all these classes are not detailed in all sources, the general class of bicyclic boronates exhibits potent inhibition, with some compounds achieving low nanomolar IC50 values against specific beta-lactamases. CB3, in particular, has been noted for its enhanced potency against SBLs and MBLs in vitro plos.org.

Crystallographic studies on bicyclic boronates have elucidated their binding modes within the active sites of beta-lactamases. The bicyclic core of these inhibitors typically adopts a conformation that closely resembles the tetrahedral intermediate formed during substrate hydrolysis plos.orgnih.govresearchgate.netresearchgate.netmdpi.com. This mimicry allows for stable covalent binding to the active site serine residue in SBLs or coordination with metal ions in MBLs nih.govresearchgate.net. Structural comparisons reveal conserved binding of the bicyclic core across different beta-lactamase classes, suggesting a broad-spectrum inhibitory potential plos.orgresearchgate.net. Specificity can be influenced by the side chains attached to the bicyclic core, indicating scope for optimization plos.orgnih.gov.

A key mechanism by which bicyclic boronates exert their inhibitory effect is through the precise mimicry of the enzyme-substrate transition state or reaction intermediates plos.orgnih.govresearchgate.netresearchgate.netmdpi.com. Boron, with its ability to form stable tetrahedral adducts, is ideally suited for this role. The boron atom in the inhibitor forms a covalent bond with the catalytic residue (e.g., serine in SBLs) or metal cofactors (in MBLs), stabilizing the high-energy tetrahedral geometry that is transiently formed during the natural enzymatic reaction plos.orgnih.govresearchgate.net. This stabilization effectively blocks the catalytic cycle, rendering the enzyme inactive.

Protein-Protein Interaction Modulation by Thioredoxin-Mimetic Peptide "this compound"

In a distinct biological context, this compound is characterized as a thioredoxin-mimetic peptide (TXM-CB3). This peptide mimics the activity of the endogenous thioredoxin (Trx1) system, a critical regulator of cellular redox balance and inflammatory signaling plos.orgnih.gov. The TXM-CB3 peptide plays a role in modulating protein-protein interactions, particularly those involving the Apoptosis Signal-Regulating Kinase 1 (ASK1) and the thioredoxin-interacting protein (TXNIP) plos.orgnih.govresearchgate.net.

The Trx1-ASK1 complex is central to cellular apoptosis and inflammatory responses. Under conditions of oxidative stress, Trx1 becomes oxidized, leading to its dissociation from ASK1. This dissociation allows ASK1 to become active, initiating downstream signaling cascades, including the JNK and p38MAPK pathways, which promote apoptosis and inflammation plos.orgnih.govresearchgate.net. TXM-CB3, by mimicking the reduced form of Trx1, can prevent the dissociation of ASK1 from Trx1, thereby inhibiting ASK1 activation and subsequent downstream signaling plos.orgnih.govresearchgate.net.

TXM-CB3 has been shown to influence key intracellular redox signaling pathways. Specifically, it has been observed to diminish the expression of TXNIP (also known as TBP-2), a protein that plays a role in regulating reactive oxygen species (ROS) production and apoptosis nih.govresearchgate.net. Furthermore, CB3 has been found to activate AMP-activated protein kinase (AMPK) and, consequently, inhibit the mTOR–p70S6K pathway nih.govresearchgate.net. These effects contribute to its protective roles observed in models of oxidative stress, inflammation, and neurological conditions such as mild traumatic brain injury (mTBI) and diabetes plos.orgnih.govresearchgate.net.

Cytoskeletal Protein Interaction by Cytochalasin B Derivative "this compound"

Analysis of Alterations in Actin Polymerization Dynamics

Cytochalasin B (CB) is recognized as a significant inhibitor of actin polymerization, primarily by impeding the addition of actin monomers to the fast-growing "barbed" end of actin filaments nih.govnih.govcaltagmedsystems.co.uk. In experimental assessments, CB has been shown to substantially reduce the rate of actin polymerization nih.gov. Specifically, in an in-cellulo actin disruption assay, CB reduced actin polymerization to approximately 45% chemrxiv.org. Derivative CB3, along with CB1 and CB4, demonstrated a trend towards inhibiting polymerization, with reported rates between 84-86%. However, these observed inhibitions for CB3 were not statistically significant in the analyzed studies chemrxiv.org. This suggests that CB3 exhibits a less potent inhibitory effect on the actin polymerization rate when compared to the parent compound, Cytochalasin B chemrxiv.org.

Cellular and Subcellular Research Investigations

Oxidative Stress and Apoptosis Pathways for Thioredoxin-Mimetic Peptide "Inhibitor CB3"

This compound is also investigated within the context of oxidative stress and apoptosis pathways, particularly in relation to its potential as a thioredoxin-mimetic peptide.

Macrophage Polarization and Proliferation Studies for Thioredoxin-Mimetic Peptide "this compound"

Research has explored the capacity of this compound to modulate macrophage phenotypes and their proliferative capacity, particularly in the context of cellular senescence.

Induction of M2 Phenotype Polarization

Macrophages play a critical role in immune responses, with distinct polarization states, such as the pro-inflammatory M1 and the anti-inflammatory/tissue-repairing M2 phenotypes. Studies indicate that this compound promotes the polarization of macrophages towards an M2 phenotype nih.govnih.gov. This shift is associated with anti-inflammatory functions and can influence tissue remodeling and immune modulation nih.gov.

Maintenance of Proliferative Activity in Senescent Macrophage Models

Cellular senescence, characterized by irreversible cell cycle arrest, is increasingly recognized as a contributor to age-related diseases and chronic inflammation. In a model of in vitro aged murine peritoneal macrophages, a significant decrease in proliferative activity was observed after 14 days of culture nih.govnih.govresearchgate.net. Chronic treatment with this compound was found to enable these senescent macrophages to maintain their proliferative activity nih.govnih.govresearchgate.net.

Impact on Cyclin-Dependent Kinase Inhibitor Levels (e.g., p21CIP1)

Cellular senescence is often accompanied by an upregulation of cyclin-dependent kinase inhibitors (CDKIs), such as p21CIP1, which enforce cell cycle arrest wikipedia.orgd-nb.info. In the senescent macrophage model, an increase in p21CIP1 levels was noted nih.govnih.govresearchgate.net. Importantly, chronic treatment with this compound was shown to completely prevent this increase in p21CIP1 levels nih.govnih.govresearchgate.net.

Table 1: Macrophage Senescence and Proliferation Studies

| Condition | Proliferative Activity | p21CIP1 Levels | M2 Phenotype Polarization | Citation(s) |

| Senescent Macrophages (Day 14) | Decreased | Increased | Not explicitly quantified | nih.govnih.govresearchgate.net |

| Senescent Macrophages (Day 14) + CB3 (Chronic Treatment) | Maintained | Prevented Increase | Promoted | nih.govnih.govnih.govresearchgate.net |

Anti-Inflammatory Mechanisms of Thioredoxin-Mimetic Peptide "this compound"

The anti-inflammatory effects of this compound are mediated through several key molecular pathways, primarily involving the modulation of inflammatory signaling cascades.

Prevention of NF-κB Nuclear Translocation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory and immune responses. Its activation typically involves translocation from the cytoplasm to the nucleus, where it drives the expression of pro-inflammatory genes nih.govnih.gov. This compound has been shown to inhibit the NF-κB pathway nih.gov, and studies on similar cell-permeable peptides demonstrate the ability to inhibit NF-κB nuclear translocation nih.gov. This mechanism is consistent with this compound's role in lowering oxidative-stress induced activation of NF-κB signaling pathways, thereby reducing inflammation researchgate.net.

Impact on Downstream Inflammatory Signaling Pathways

Table 2: Anti-Inflammatory Mechanisms of this compound

| Mechanism/Pathway | Effect of this compound | Specific Targets/Processes Affected | Citation(s) |

| NF-κB Signaling | Inhibited / Lowered activation | Prevention of nuclear translocation of NF-κB, disruption of signaling cascade | nih.govnih.govresearchgate.net |

| Mitogen-Activated Protein Kinases (MAPKs) | Inhibited phosphorylation | JNK, p38MAPK | nih.govresearchgate.netmdpi.com |

| Thioredoxin-Interacting Protein (TXNIP/TBP-2) | Prevented expression | TXNIP/TBP-2 | nih.govresearchgate.net |

| Apoptosis | Reduced markers / Protected cells | Caspase 3 cleavage, PARP dissociation (in neuronal cells) | researchgate.netnih.govresearchgate.net |

| Inflammation Progression | Inhibited | General reduction in inflammatory markers (e.g., cardiac inflammatory markers) | nih.govresearchgate.netnih.gov |

Actin Network Dynamics for Cytochalasin B Derivative "this compound"

Assessment of Actin Filament Arrangement Perturbations

Studies examining the impact of this compound on cellular actin organization have revealed differential effects based on treatment duration. In U-2OS cell models, short-term treatments with CB3 resulted in only mild alterations to the actin arrangements researchgate.netchemrxiv.org. However, prolonged exposure to CB3 demonstrated a more pronounced influence on the degree of actin disruption within these cells researchgate.netchemrxiv.org. These findings suggest that while CB3 may not cause immediate, drastic changes to the actin network, sustained presence can lead to more significant perturbations. The modification in CB3, specifically N-acetylation at the N-2 position, is considered a factor in its observed activity, with the NH function at N-2 being important for cytochalasan potency in inhibiting actin polymerization chemrxiv.org.

| Treatment Duration | Cell Model | Observed Effect on Actin Arrangement |

| Short-term | U-2OS | Mild effects |

| Long-term | U-2OS | Increased disruption |

Correlation with Actin Affinity and Cellular Permeability

The mechanism of action for this compound is closely linked to its interaction with actin. In vitro actin polymerization assays have indicated that CB3 exhibits a reduced affinity for actin itself when compared to its parent compound, cytochalasan B researchgate.netchemrxiv.org. This diminished affinity is a key factor in understanding its observed cellular effects. Furthermore, research suggests that cellular permeability is not the primary determinant for the comparatively weaker activity of modified compounds like CB3. Specifically, it has been posited that reduced cell permeability does not solely account for the observed effects, implying that other factors, such as the reduced actin affinity, play a more significant role in modulating CB3's impact on the actin cytoskeleton researchgate.netchemrxiv.org.

| Property | Comparison to Cytochalasan B (CB) | Implication for CB3 Activity |

| Actin Affinity | Reduced | Contributes to altered potency and effects on actin |

| Cellular Permeability | Not causative of weak activity | Not the primary limiting factor for its observed activity |

Compound List:

this compound

Preclinical in Vivo Model Systems Research

Cardiovascular Disease Models for Thioredoxin-Mimetic Peptide "Inhibitor CB3"

In the context of cardiovascular disease, research points to the potential of this compound to mitigate damage following ischemic events. Studies in murine models of myocardial infarction have demonstrated the therapeutic promise of this peptide.

Reduction of Cardiac Inflammatory Markers

The cardioprotective effects of this compound also extend to modulating the inflammatory response post-myocardial infarction. In vivo studies have documented that the peptide decreases the expression of key cardiac inflammatory markers. researchgate.net This anti-inflammatory action is a critical component of its therapeutic effect, as unchecked inflammation can exacerbate tissue damage and contribute to adverse cardiac remodeling. researchgate.net

Metabolic Disorder Models for Thioredoxin-Mimetic Peptide "this compound"

The Zucker Diabetic Fatty (ZDF) rat, a well-established model for type 2 diabetes and metabolic syndrome, has been utilized to explore the effects of this compound on metabolic and neurological complications associated with these conditions.

Zucker Diabetic Fatty (ZDF) Rat Models: Neurological and Metabolic Parameters

In studies involving male leptin-receptor-deficient ZDF rats, this compound demonstrated significant effects on neurological pathways, even as key metabolic parameters like plasma glucose and insulin (B600854) remained elevated. nih.gov While it did not alter the hyperglycemic or hyperinsulinemic state of the animals, the peptide did influence intracellular energy-sensing pathways. Specifically, it was found to increase the phosphorylation of AMP-activated protein kinase (AMPK) and inhibit the p70(S6K) kinase in the brain. nih.gov This suggests that this compound may offer therapeutic benefits for neurological complications of diabetes by modulating cellular metabolism and stress response pathways within the brain, independent of systemic glucose control. nih.gov

Impact on Brain MAPK Activity and TXNIP/TBP-2 Expression

A primary mechanism of action for this compound in the brain of ZDF rats is the attenuation of neuro-inflammatory processes. nih.gov Research has shown that daily administration of CB3 inhibits the phosphorylation of key mitogen-activated protein kinases (MAPKs), specifically c-jun NH2-terminal kinase (JNK) and p38(MAPK). nih.gov Concurrently, it prevents the expression of thioredoxin-interacting-protein (TXNIP/TBP-2) in the brain. nih.gov The reduction in JNK and p38(MAPK) activity, without a corresponding change in plasma glucose, points to a decrease in oxidative or neuroinflammatory stress. nih.gov

Below is an interactive data table summarizing the observed effects of this compound in the brains of ZDF rats.

| Parameter | Observed Effect | Implication |

| p-JNK (phosphorylated c-jun NH2-terminal kinase) | Decreased | Reduction in stress/inflammatory signaling |

| p-p38(MAPK) (phosphorylated p38 MAP kinase) | Decreased | Reduction in stress/inflammatory signaling |

| TXNIP/TBP-2 (thioredoxin-interacting-protein) | Decreased Expression | Lowered oxidative stress |

| p-AMPK (phosphorylated AMP-activated protein kinase) | Increased | Activation of cellular energy sensor |

| p70(S6K) kinase | Inhibited | Modulation of protein synthesis/cell growth |

Age-Related Disease Models for Thioredoxin-Mimetic Peptide "this compound"

The role of this compound has also been explored in the context of age-related diseases, particularly those with a neurodegenerative component. The link between metabolic disorders like diabetes and an increased risk for dementia provides a basis for investigating the peptide's potential in preventing neurological disorders associated with aging. nih.gov

In vitro studies using human neuroblastoma SH-SY5Y cells, a model for neuronal cell studies, showed that both this compound and a related peptide, CB4, could reverse apoptosis induced by the inhibition of thioredoxin reductase. nih.gov This was evidenced by decreased caspase 3 cleavage and PARP dissociation. nih.gov These findings, correlated with the in vivo results from the ZDF rat brain, suggest that by inhibiting inflammation and protecting against oxidative stress-induced apoptosis in neuronal cells, thioredoxin-mimetic peptides could be beneficial for preventing age-related neurological disorders. nih.gov

Macrophage Aging Models: Prevention of Senescence-like Phenotypes

Recent research has utilized in vitro models of murine peritoneal macrophage aging to investigate the mechanisms underlying this process and to identify potential therapeutic interventions. aging-us.com In these models, macrophages cultured for extended periods, such as 7 or 14 days, begin to exhibit a senescence-like phenotype. nih.gov This state is characterized by several key changes, including decreased proliferation, an increase in the levels of cyclin-dependent kinase inhibitors like p16INK4A and p21CIP1, and a decline in phagocytic capacity. nih.gov Furthermore, these aged macrophages display a senescence-associated secretory phenotype (SASP), releasing pro-inflammatory components such as MCP-1, IL-6, IL-1β, TNF-α, and MMP-9, which contributes to the chronic, low-grade inflammation associated with aging, often termed "inflammaging". aging-us.comnih.gov

Within this model system, the compound CB3, identified as a thioredoxin-1 mimetic anti-inflammatory peptide, was investigated for its effects on macrophage aging. aging-us.comnih.gov Chronic treatment with this compound was shown to effectively prevent key aspects of the senescence-like phenotype. Specifically, the treatment completely prevented the typical increase in the p21CIP1 protein. nih.gov Consequently, macrophages treated with CB3 for 14 days were able to maintain their proliferative activity, a function that is normally lost during the aging process in this model. aging-us.comnih.gov These findings highlight a potential role for this compound in mitigating age-related macrophage senescence and its associated inflammatory consequences. aging-us.com

Anti-Cancer Studies with UPS Inhibitor "this compound"

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing an essential role in maintaining cellular protein homeostasis. nih.govmdpi.com It regulates the levels of numerous proteins involved in key cellular processes such as cell cycle progression, proliferation, apoptosis, and signal transduction. nih.govmdpi.com In many types of cancer, the UPS is dysregulated, and cancer cells often exhibit a heightened dependence on this system to support their high rates of protein turnover and to degrade tumor suppressor proteins. mdpi.com This dependency makes the UPS an attractive target for cancer therapeutics, with proteasome inhibitors being a notable class of drugs developed for this purpose. mdpi.comacs.org Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, which can trigger apoptosis (programmed cell death) in malignant cells. nih.gov

While the compound designated CB3 has been identified in aging research as a thioredoxin-1 mimetic peptide, this section addresses the evaluation of a putative ubiquitin-proteasome system (UPS) inhibitor, herein referred to as "this compound," in the context of anti-cancer studies, as per the specified outline. The preclinical evaluation of such an inhibitor would involve a series of in vitro and in vivo studies to determine its efficacy against various cancer types.

The initial assessment of a potential anti-cancer agent involves in vitro screening against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative activity. This process typically measures the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the proliferation of cancer cells by 50%. This screening provides a sensitivity profile of the compound across different cancer types. mdpi.com

Studies on various inhibitors demonstrate that this evaluation is often performed on a wide array of cell lines representing both solid and hematological malignancies. mdpi.comnih.gov For a hypothetical UPS inhibitor like "this compound," researchers would expose these cell lines to varying concentrations of the compound. The results would indicate which cancer types are most sensitive to its effects. For instance, proteasome inhibitors have shown significant activity in preclinical studies against cancers such as multiple myeloma and certain leukemias. acs.org

Beyond cell proliferation, further in vitro assays would investigate the inhibitor's mechanism of action. This includes assays to confirm the inhibition of the proteasome, often by measuring the accumulation of ubiquitinated proteins via Western blot analysis. nih.gov Additionally, studies would assess whether the inhibitor induces apoptosis, for example, by using flow cytometry to detect markers like Annexin V or by measuring the cleavage of proteins such as PARP. nih.govmdpi.com

The following table provides an illustrative example of the kind of data that would be generated for "this compound" from a cell line screening study.

| Cancer Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Breast Cancer | 5.2 |

| H460 | Non-Small Cell Lung Cancer | 8.1 |

| J82 | Bladder Cancer | 3.5 |

| U87 | Glioblastoma | 10.4 |

| RPMI 8226 | Multiple Myeloma | 0.9 |

| K562 | Leukemia | 1.2 |

This table is for illustrative purposes only and represents the type of data generated in preclinical evaluations of anti-cancer compounds.

Following cell line studies, the inhibitor's activity is often tested on primary tumor samples obtained from patients. These ex vivo models, which can include 3D organoids or bioprinted tissues, provide a more clinically relevant context as they better represent the heterogeneity and microenvironment of a patient's actual tumor. mdpi.commdpi.com

General Considerations for In Vivo Inhibitor Efficacy Assessment

After demonstrating promising in vitro activity, a compound's efficacy must be evaluated in preclinical animal models. nih.gov These in vivo studies are crucial for understanding how the inhibitor behaves in a complex biological system and for providing a rationale for potential human clinical trials. nih.gov

A common approach is the use of xenograft models, where human cancer cell lines or patient-derived tumor fragments are implanted into immunodeficient mice. nih.govbioworld.com Researchers treat these mice with the inhibitor and monitor tumor growth over time. The primary endpoint is often a significant reduction in tumor volume or weight in the treated group compared to a control group. bioworld.com For example, in a U87 xenograft model, an effective inhibitor might result in a substantial reduction in tumor weight after a period of treatment. bioworld.com

In addition to tumor growth inhibition, pharmacodynamic studies are conducted to confirm that the inhibitor is reaching its target in vivo and exerting the desired biological effect. nih.gov This can involve collecting blood or tumor tissue from treated animals at various time points to measure the level of proteasome inhibition or to assess downstream molecular markers. nih.gov For instance, analysis of tumor tissue might look for an increase in apoptotic cells, often measured by TUNEL staining, or a decrease in proliferating cells, measured by Ki67 staining. bioworld.com

The choice of animal model is critical and can influence the study's outcome. While xenograft models are widely used, syngeneic models, which involve implanting mouse tumor cells into mice with a competent immune system, are increasingly used, especially for evaluating therapies that may interact with the immune system. escholarship.org The establishment of appropriate preclinical animal models is essential for providing a comprehensive understanding of a drug's potential anti-cancer activity. nih.gov

Advanced Research Methodologies and Techniques

Structural Biology Approaches

Structural biology is pivotal in visualizing the direct interaction between an inhibitor and its biological target. However, based on currently available scientific literature, specific experimental structural data for inhibitor CB3 complexed with its targets are limited.

X-ray Crystallography of Inhibitor-Target Protein Complexes (e.g., AmpCEC-CB3 complex)

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-inhibitor complexes, at atomic resolution. This method has been extensively used to study the binding of various inhibitors to β-lactamases like AmpC from Escherichia coli (AmpCEC). acs.orgnih.govdocking.orgrcsb.orgopenalex.org These studies typically reveal the precise orientation of the inhibitor within the active site, the key amino acid residues involved in binding, and any conformational changes in the protein upon inhibitor association.

Despite the utility of this technique in understanding inhibitor binding to AmpC, specific X-ray crystallographic data for the AmpCEC-CB3 complex is not presently available in published scientific literature. Such a structure would be invaluable for understanding the specific molecular interactions that govern the inhibition of AmpC by CB3 and for guiding structure-based drug design efforts.

Cryo-Electron Microscopy for Macromolecular Assemblies (if applicable)

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and complex macromolecular assemblies that are often intractable to crystallization. mdpi.comethz.chnih.govumn.eduethz.ch This method is particularly well-suited for studying membrane proteins, such as transporters, in a near-native state.

While cryo-EM has been successfully applied to study various transporter proteins and their interactions with inhibitors, there are currently no published cryo-EM structures of a protein target in complex with this compound. Given that CB3 is known to inhibit the B0AT1 transporter, a cryo-EM study of the B0AT1-CB3 complex could provide critical insights into its allosteric mechanism of inhibition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Dynamics and Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information on the structure, dynamics, and interactions of molecules in solution. nih.govomicsonline.orgnih.govmdpi.comacs.org In the context of inhibitor studies, NMR can be used to identify the binding site of a ligand on its protein target, determine the affinity of the interaction, and characterize the conformational changes that occur upon binding.

Specific NMR spectroscopic studies detailing the binding dynamics and conformational changes induced by this compound on its target proteins are not currently available in the scientific literature. Such investigations would be highly informative, offering a dynamic perspective on the CB3-target interaction that is complementary to the static picture provided by crystallographic or cryo-EM methods.

Computational Biology and Cheminformatics

In the absence of experimental structural data, computational approaches serve as powerful tools to predict and analyze the interactions between inhibitors and their targets. These methods have been instrumental in understanding the molecular basis of action for this compound.

Molecular Docking and Dynamics Simulations (e.g., B0AT1, Actin)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the docked complex and to explore the conformational dynamics of the protein-inhibitor system over time. nih.govresearchgate.netbiorxiv.orguj.edu.plnih.gov

In the case of this compound, molecular docking studies have been performed to investigate its interaction with the neutral amino acid transporter B0AT1 (SLC6A19). These studies suggest a possible non-competitive mode of inhibition for CB3. The docking pose of CB3 indicated that it binds at a location further away from the primary sodium ion binding site (Na+1) compared to other inhibitors, suggesting a distinct interaction mechanism. Docking studies using a homology model of B0AT1 in an occluded conformation did not yield a docking score for CB3 at the substrate-binding site, further supporting a non-competitive or allosteric mode of inhibition.

The following table summarizes the key findings from the molecular docking studies of this compound with the B0AT1 transporter.

| Target Protein | Computational Method | Key Findings |

| B0AT1 (SLC6A19) | Molecular Docking | - CB3 has a likely docking pose distant from the Na+1 binding site. |

| - Suggests a possible non-competitive or allosteric mode of inhibition. | ||

| - No successful docking at the substrate-binding site in an occluded conformation model. |

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. These studies are crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

For inhibitors of the B0AT1 transporter, SAR studies have been conducted on related compounds, providing a framework for understanding the chemical features important for inhibitory activity. researchgate.netnih.govnih.govjci.orgpatsnap.com The identification of CB3 through high-throughput screening and its characterization as a potential non-competitive inhibitor provides a valuable chemical scaffold for further SAR exploration. Predictive modeling, often coupled with SAR data, can be used to design new analogs of CB3 with potentially improved inhibitory profiles against B0AT1. The distinct predicted binding mode of CB3 suggests that SAR studies focused on this compound could uncover novel ways to modulate the activity of the B0AT1 transporter.

The table below outlines the significance of SAR studies for this compound.

| Area of Study | Importance for this compound |

| Lead Optimization | To guide the synthesis of more potent and selective analogs of CB3. |

| Understanding Binding | To identify the key chemical moieties of CB3 responsible for its inhibitory activity against B0AT1. |

| Predictive Modeling | To computationally design and evaluate new CB3 derivatives before their synthesis. |

Proteomics and Genomics Studies

Global proteomics is a vital methodology for understanding the broad cellular impact of inhibitors like CB3, a class exemplified by the p97 inhibitor CB-5083. By employing techniques such as label-free quantification mass spectrometry, researchers can comprehensively measure changes in the abundance of thousands of proteins across the entire proteome following treatment. Studies on CB-5083 have revealed significant, compartment-specific alterations in protein expression in cancer cell lines like HCT116 and HL-60. nih.gov

For example, treatment can lead to the accumulation of proteins in insoluble cellular fractions, indicative of impaired protein degradation and aggregation. nih.gov Concurrently, protein levels within the nucleus and cytoplasm can be differentially affected, reflecting disruptions to processes like cell cycle regulation and endosomal trafficking. nih.govnih.gov These global profiles provide a detailed signature of the inhibitor's functional impact, distinguishing its mechanism from other cellular perturbations, such as direct proteasome inhibition, and highlighting the specific pathways affected by targeting proteins like p97. researchgate.net

As an inhibitor of a key component of the ubiquitin-proteasome system (UPS), a primary molecular consequence of CB3 treatment is the disruption of protein homeostasis. The target of CB3-like inhibitors, p97, is an ATPase that facilitates the extraction and processing of ubiquitinated proteins, preparing them for degradation by the proteasome. nih.gov Inhibition of p97's function leads to a bottleneck in this critical pathway.

Consequently, a hallmark of CB3 activity is the significant accumulation of poly-ubiquitinated proteins within the cell. nih.gov This buildup is a direct indicator of target engagement and pathway inhibition. The accumulation of these proteins, which would normally be cleared, generates substantial proteotoxic stress. This stress can trigger downstream cellular responses, including the unfolded protein response (UPR) and ultimately, apoptosis. nih.gov Analyzing the levels of ubiquitinated proteins serves as a direct biochemical measure of the inhibitor's efficacy in disrupting the UPS.

Gene expression analysis provides a transcriptomic-level view of a compound's cellular effects. By treating cells with an inhibitor like CB3 and profiling the resulting changes in messenger RNA (mRNA) levels, a unique gene expression signature is generated. This signature can be used with powerful bioinformatic tools like the Connectivity Map (CMap) to uncover novel biological connections. researchgate.net

The CMap is a large database containing gene expression profiles from cells treated with thousands of different small molecules and genetic perturbations. researchgate.net By querying the CMap with the signature from this compound, researchers can identify other compounds that produce similar or opposing transcriptional responses. A high degree of similarity to a drug with a known mechanism can help validate CB3's mode of action. Conversely, finding that CB3's signature opposes a disease-related gene expression signature can suggest new therapeutic applications for drug repositioning. nih.gov This approach systematically connects drugs, genes, and disease states based on their shared transcriptional responses. nih.govacs.org

Biochemical Assays for Functional Characterization

Biochemical assays are fundamental for the functional characterization of inhibitors like CB3, which target enzymes. For inhibitors of the p97/VCP protein, the most direct and critical assay is the measurement of ATPase activity. nih.gov Since p97 utilizes the energy from ATP hydrolysis to remodel its substrate proteins, inhibiting this function is the primary mechanism of action.

Enzyme kinetic assays are performed in vitro using purified p97 enzyme, ATP, and the inhibitor. The activity of the enzyme is measured by quantifying the rate of ATP hydrolysis, typically by detecting the amount of ADP produced or the amount of ATP remaining. nih.govmedchemexpress.comnih.gov Several methods are available, including bioluminescence-based assays (e.g., ADP-Glo, Kinase-Glo) where light output is proportional to the amount of ADP or ATP present. nih.govnih.govmedchemexpress.com

These assays are used to determine key kinetic parameters, such as the half-maximal inhibitory concentration (IC50), which quantifies the potency of the inhibitor. Furthermore, by varying the concentration of both the inhibitor and the substrate (ATP), researchers can perform mechanism of action studies to determine if the inhibitor is competitive, non-competitive, or allosteric. nih.gov Such assays are crucial for the initial discovery, structure-activity relationship (SAR) optimization, and detailed characterization of enzyme inhibitors like CB3. medchemexpress.com

| Assay Type | Principle | Key Parameter Measured | Example Application for this compound |

|---|---|---|---|

| ATPase Activity Assay (e.g., ADP-Glo) | Measures the production of ADP, a product of ATP hydrolysis by the target enzyme p97. Luminescence is proportional to ADP concentration. | Enzyme activity rate, IC50 value. | To determine the potency of this compound in blocking the enzymatic function of p97. nih.govmedchemexpress.com |

| ATP Competition Assay | Measures inhibitor potency at various concentrations of the substrate, ATP. | Mechanism of inhibition (e.g., competitive, non-competitive). | To determine if this compound binds to the same site as ATP (competitive inhibition). nih.gov |

| Domain-Specific Activity Assay | Uses mutant versions of the p97 enzyme (e.g., with inactive D1 or D2 ATPase domains) to assess inhibitor selectivity. | IC50 against specific domains. | To confirm that this compound selectively targets a specific ATPase domain (e.g., the D2 domain). nih.gov |

Redox State Quantification (Thioredoxin-Mimetic Peptide "this compound")

This compound, chemically identified as N-Acetyl-Cys-Pro-Cys-amide, is a synthetic peptide that functions as a mimic of thioredoxin (Trx), a key enzyme in cellular redox regulation. nih.gov Its structure allows it to participate in redox reactions, acting as a potent free radical scavenger, a reducing agent, and a denitrosylating agent. nih.gov This capability to modulate the intracellular redox environment is central to its function and its utility as a research tool. nih.gov

The mechanism of CB3 involves mimicking the action of the thioredoxin-reductase-thioredoxin (Trx-TrxR) system. nih.gov By doing so, it can protect cells from oxidative stress and the subsequent inflammatory pathways that are often activated. nih.govoup.com Research has shown that CB3 effectively reduces levels of reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂) in macrophages. oup.com Furthermore, CB3 has demonstrated the ability to protect the peroxiredoxin-thioredoxin system from inhibition caused by S-nitrosylation (SNO) and can reactivate SNO-inhibited peroxiredoxin 1 (Prx1). researchgate.net It also shields thioredoxin reductase from inactivation mediated by SNO, both in vitro and within intact cells. researchgate.net Through these actions, CB3 serves as a critical tool for quantifying the impact of the redox state on cellular processes, demonstrating how extrinsic signals that alter the balance between self-renewal and differentiation often converge on redox modulation as a key effector mechanism. nih.govnih.gov

Cell-Based Reporter Assays

The biological activities of this compound have been extensively characterized using a variety of cell-based reporter assays. These assays are crucial for determining the compound's effects on cellular processes such as proliferation, cytotoxicity, and apoptosis in the controlled environment of cell culture. scientist.com

Studies have utilized several cell lines to probe the effects of CB3. For instance, in rat hepatoma FAO cells and human hepatoma HepG2 cells, CB3 was shown to lower signaling from mitogen-activated protein kinases (MAPK) and rescue cells from death induced by oxidative stress. nih.gov In human neuroblastoma SH-SY5Y cells, CB3 and its analog CB4 were able to reverse apoptosis that was induced by the inhibition of thioredoxin reductase. nih.govresearchgate.net This anti-apoptotic effect was quantified by monitoring markers such as caspase 3 cleavage and PARP dissociation. nih.govresearchgate.net

Additionally, CB3 has been shown to protect both SH-SY5Y cells and rat insulinoma INS-1 832/13 cells from growth inhibition induced by S-nitrosoglutathione (GSNO), a nitrosative stress agent. researchgate.net In macrophage cell lines, specific probes like the ROS-sensitive DCF-DA and AmplexRed were used to quantify the reduction in ROS and H₂O₂ production, respectively, following treatment with CB3. oup.com These cell-based assays provide quantitative data on the efficacy of CB3 in mitigating cellular stress and inhibiting specific signaling pathways. youtube.comdrugtargetreview.com

| Cell Line | Assay Type | Key Finding | Reference |

|---|---|---|---|

| Rat Hepatoma (FAO) | MAPK Signaling Assay | Lowered MAPK signaling and restored Akt activity. | nih.gov |

| Human Hepatoma (HepG2) | Cell Viability Assay | Rescued cells from oxidative stress-induced cell death. | nih.gov |

| Human Neuroblastoma (SH-SY5Y) | Apoptosis Assay (Caspase 3, PARP) | Reversed apoptosis induced by thioredoxin reductase inhibition. | nih.govresearchgate.net |

| Rat Insulinoma (INS-1 832/13) | Growth Inhibition Assay | Partially rescued cells from GSNO-induced growth inhibition. | researchgate.net |

| Murine Macrophages | ROS/H₂O₂ Quantification (DCF-DA/AmplexRed) | Reduced LPS-induced ROS and H₂O₂ levels. | oup.com |

Chemical Biology Methodologies

Synthesis of Analogs for Structure-Activity Relationship (SAR) Elucidation

The study of this compound is complemented by the synthesis and analysis of its structural analogs. This approach is fundamental to elucidating the structure-activity relationship (SAR), which helps in identifying the key chemical motifs responsible for the compound's biological activity. mdpi.comnih.gov By comparing the efficacy of various analogs, researchers can refine the molecule to enhance potency or selectivity.

CB3 (N-Acetyl-Cys-Pro-Cys-amide) is part of a broader class of thioredoxin-mimetic peptides. Several analogs have been synthesized and tested alongside it. One notable analog is CB4 (Ac-Cys-Gly-Pro-Cys-amide), which differs by a single amino acid in its backbone. nih.govresearchgate.net Studies have shown that CB4 exhibits similar activities, such as reversing apoptosis and acting as a denitrosylating agent. nih.govresearchgate.net However, detailed biochemical analyses revealed that CB3 is a particularly potent agent for metabolizing S-nitrosothiols (SNOs). researchgate.net

Other synthesized analogs include TXM-CB13 (N-Acetyl-Cys-Met-Lys-Cys-amide) and TXM-CB16 (N-Acetyl-Cys-γGlu-Cys-Cys-amide). nih.gov These peptides, along with CB3, were found to lower insulin- and oxidative stress-induced ERK1/2 activation, further establishing the crucial role of the core peptide structure in mediating these effects. nih.gov The synthesis of such peptide analogs typically involves established solid-phase or solution-phase peptide synthesis methodologies, allowing for systematic modifications of the amino acid sequence to probe the SAR. mdpi.comnih.gov

| Compound | Chemical Structure/Name | Key Comparative Activity | Reference |

|---|---|---|---|

| This compound | N-Acetyl-Cys-Pro-Cys-amide | Highly potent SNO-metabolizing agent; reduces MAPK signaling. | nih.govresearchgate.net |

| CB4 | Ac-Cys-Gly-Pro-Cys-amide | Similar anti-apoptotic and denitrosylating activity to CB3. | nih.govresearchgate.net |

| TXM-CB13 (DY70) | N-Acetyl-Cys-Met-Lys-Cys-amide | Lowered insulin- and oxidative stress-induced ERK1/2 activation. | nih.gov |

| TXM-CB16 (DY71) | N-Acetyl-Cys-γGlu-Cys-Cys-amide | Lowered insulin- and oxidative stress-induced ERK1/2 activation. | nih.gov |

Development of Chemical Probes and Activity-Based Probes for Target Validation

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. nih.govnih.gov this compound serves as a valuable chemical probe for investigating the thioredoxin system and the downstream signaling pathways affected by oxidative stress, such as the MAPK and AMPK–mTOR pathways. nih.govresearchgate.net Its specific mechanism of action allows researchers to validate the role of these pathways in various disease models. nih.gov

While CB3 itself is used as a probe, the development of activity-based probes (ABPs) represents a further advancement for target validation. frontiersin.org ABPs are designed to bind covalently to the active form of an enzyme, enabling direct target engagement measurement, visualization, and identification within a complex proteome. frontiersin.orgnih.gov To develop CB3 into an ABP, its structure could be modified to include a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a terminal alkyne for click chemistry). unimi.it This would allow for covalent cross-linking to its direct binding partners upon UV irradiation, facilitating their isolation and identification through proteomic techniques. unimi.it Such an approach would provide unequivocal validation of the cellular targets of CB3 and offer deeper insights into its mechanism of action. The development of potent and selective chemical probes is essential for exploring new therapeutic targets and understanding complex biology. nih.govmdpi.com

Challenges and Future Research Directions for Inhibitor Cb3 Compounds

Selectivity and Off-Target Considerations

Ensuring that an inhibitor precisely targets its intended biological molecule while avoiding interactions with other cellular components is paramount for therapeutic success and minimizing adverse effects.

Assessment of Selectivity Profiles for Distinct "Inhibitor CB3" Compounds

The selectivity profile of CB3 compounds is a critical area for ongoing research. For bicyclic boronate CB3, studies have demonstrated its potent inhibition of the Class C β-lactamase from Escherichia coli (AmpCEC), showing enhanced potency compared to other bicyclic boronates like CB2 and TAN, and a monocyclic boronate, VAB nih.govmdpi.com. While its primary target is β-lactamases, research suggests that bicyclic boronates may possess potential for inhibiting other enzyme families mdpi.com. Further comprehensive screening against a broader range of enzymes is necessary to fully delineate its selectivity landscape.

For thioredoxin-mimetic peptide CB3 (TXM-CB3), research indicates its activity in modulating multiple signaling pathways. TXM-CB3 has been shown to inhibit mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun NH2-terminal kinase (JNK), and prevent the nuclear translocation of NF-κB mdpi.comresearchgate.netnih.govatsjournals.orgnih.govnih.gov. It also impacts the thioredoxin-interacting protein (TXNIP) pathway mdpi.comresearchgate.net. While these pathways are targets for its therapeutic effects, understanding the specificity of TXM-CB3 across the broader kinome and other cellular signaling networks is crucial. Related TXM peptides, such as TXM-CB4, TXM-CB13, and TXM-CB30, are also being investigated, offering opportunities to compare and contrast selectivity profiles within this peptide class mdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com.

Identification and Characterization of Unintended Molecular Interactions

Identifying unintended molecular interactions, or off-target effects, is a key challenge in drug development. For the bicyclic boronate CB3, while its primary interaction with β-lactamases is well-characterized, detailed studies on potential off-target interactions in complex cellular environments are less extensively reported. Its lipophilicity, which may impact cell penetration, could also influence interactions with other cellular components nih.gov.

For TXM-CB3, the current literature primarily focuses on its intended targets within the MAPK and TXNIP pathways. However, the broad impact of modulating these pathways means that unintended consequences or interactions with other kinases or signaling molecules could occur. For instance, while TXM-CB3 inhibits p38 and JNK, it does not appear to affect ERK1/2 researchgate.net. Further proteomic and biochemical approaches are needed to systematically identify any unintended binding partners or downstream effects of TXM-CB3 in various cell types and biological contexts.

Strategies for Minimizing Undesired Off-Target Effects

Minimizing off-target effects is critical for enhancing the safety and efficacy of CB3 inhibitors. For bicyclic boronate CB3, stereoselective synthesis, particularly focusing on specific isomers, has been suggested as a strategy to potentially improve its inhibitory activity against AmpCEC nih.gov. This implies that precise control over the molecule's three-dimensional structure could enhance its specificity.

For TXM-CB3, strategies for minimizing off-target effects could involve structural modifications of the peptide sequence. Research into related TXM peptides like CB4, CB13, and CB30 offers insights into how sequence variations can alter biological activity and potentially improve selectivity mdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com. For example, studies exploring modifications to peptide-based inhibitors against viral targets like SARS-CoV-2 have demonstrated that amino acid substitutions can improve binding affinity to mutant forms of the target protein researchgate.net. Applying similar structure-activity relationship (SAR) studies to TXM-CB3 could lead to the design of analogs with enhanced specificity for their intended targets, thereby reducing interactions with off-target proteins.

Optimization Strategies for "this compound"

Optimizing CB3 compounds involves enhancing their potency and efficacy in relevant biological systems and improving their pharmacokinetic properties, such as cellular permeability and bioavailability.

Enhanced Potency and Efficacy in Complex Biological Systems

For TXM-CB3, studies have demonstrated significant efficacy in various complex biological models. It has shown protective effects in models of diabetes, reducing inflammation and modulating signaling pathways in the brain mdpi.comresearchgate.netnih.gov. TXM-CB3 also attenuates allergic airway disease by inhibiting inflammatory pathways atsjournals.org and has shown promise in protecting cognitive function after mild traumatic brain injury nih.gov. Furthermore, it has demonstrated radioprotective effects on normal tissue cells nih.gov. These findings highlight the potential of TXM-CB3 to exert beneficial effects in vivo, but further research is needed to optimize its potency and efficacy across a wider range of disease models and to understand dose-response relationships in more detail.

Modulating Cellular Permeability and Bioavailability

The ability of an inhibitor to efficiently cross cell membranes and reach its target site in sufficient concentrations (bioavailability) is critical for its therapeutic utility. The bicyclic boronate CB3's potency in cellular assays has been noted as potentially limited by its lipophilicity, which may hinder cell penetration nih.gov. Strategies to improve its cell permeability could involve chemical modifications to alter its lipophilic properties or exploring alternative delivery methods.

In contrast, TXM-CB3 is characterized by high cellular permeability and has shown potential to cross the blood-brain barrier mdpi.comresearchgate.netresearchgate.net. Compared to N-acetylcysteine (NAC), TXM-CB3 and its derivatives exhibit improved lipophilicity and bioavailability nih.gov. The presence of specific amino acid residues, such as proline in TXM-CB3, may contribute to reduced susceptibility to proteolysis, potentially enhancing its stability and bioavailability mdpi.com. Further research into the pharmacokinetic profiles of TXM-CB3 and its analogs could focus on optimizing absorption, distribution, metabolism, and excretion (ADME) properties to maximize its therapeutic impact.

Stereoselective Synthesis for Improved Activity (Bicyclic Boronate "this compound")

The development of highly effective and specific therapeutic agents often hinges on precise control over molecular architecture, particularly stereochemistry. For bicyclic boronate compounds, including those designated as "this compound," achieving stereoselective synthesis is paramount for optimizing biological activity and minimizing off-target effects. Research has indicated that the specific spatial arrangement of atoms within a molecule can dramatically influence its binding affinity to biological targets and, consequently, its efficacy nih.govnih.govnih.govscispace.comchemrxiv.orgiupac.orgmpg.deresearchgate.nettdx.cat.

Studies on bicyclic boronates have demonstrated that different stereoisomers can exhibit varying degrees of potency and selectivity. For instance, in the context of β-lactamase inhibition, selective binding of a minor isomer of a bicyclic boronate was observed, suggesting that stereoselective synthesis could further enhance inhibition of specific enzymes like AmpC nih.gov. This highlights the critical need for synthetic methodologies that can reliably produce enantiomerically pure or enriched compounds. Advances in asymmetric catalysis, such as the use of chiral palladium or copper catalysts with specific ligands, have enabled the enantioselective synthesis of boronate esters, including those with bicyclic or spirocyclic skeletons nih.govnih.govchemrxiv.org. These methods allow for the construction of chiral centers with high enantiomeric ratios (er), which is essential for developing compounds like "this compound" with tailored biological profiles nih.govnih.gov. Future research in this area will likely focus on refining these catalytic systems to achieve even greater control over stereochemistry, expanding the range of accessible bicyclic boronate structures, and directly correlating specific stereoisomers with enhanced therapeutic activity.

Emerging Research Avenues for "this compound"

The unique chemical properties of "this compound" and related bicyclic boronate structures position them as candidates for exploration in several novel therapeutic and research domains. Emerging research is beginning to uncover potential applications beyond their initial targets, driven by a deeper understanding of their molecular mechanisms and interactions.

Exploration of Novel Therapeutic Applications (e.g., radiation protection, neuroprotection)